molecular formula C11H22ClNO B1432867 4-[(Oxan-4-yl)methyl]piperidine hydrochloride CAS No. 1864060-26-3

4-[(Oxan-4-yl)methyl]piperidine hydrochloride

Cat. No.: B1432867
CAS No.: 1864060-26-3
M. Wt: 219.75 g/mol
InChI Key: MALSAJLSYMEKDH-UHFFFAOYSA-N
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Description

4-[(Oxan-4-yl)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a tetrahydropyran moiety

Properties

IUPAC Name

4-(oxan-4-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALSAJLSYMEKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-yl)methyl]piperidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with piperidine under specific conditions. One common method includes the use of a Schlenk flask where tetrahydro-2H-pyran-4-ylmethanol is reacted with piperidine in the presence of a suitable catalyst and solvent . The reaction mixture is then subjected to purification processes to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-4-yl)methyl]piperidine hydrochloride can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 4-[(Oxan-4-yl)methyl]piperidine hydrochloride span several domains:

Organic Chemistry

  • Building Block: It serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Reaction TypeExample ReagentsProducts
OxidationPotassium permanganateKetones or oxides
ReductionLithium aluminum hydrideReduced amines or alcohols
SubstitutionAlkyl halides + baseSubstituted piperidine derivatives

Biological Applications

  • Antimicrobial Activity: Investigated for potential antibacterial and antifungal properties. Similar compounds have shown significant activity against various pathogens.
  • Neuropharmacology: Preliminary studies suggest it may modulate neurotransmitter systems, potentially impacting conditions like anxiety and neurodegenerative diseases.

Pharmaceutical Development

  • Therapeutic Potential: The compound is being explored as a precursor for new drug development aimed at specific receptors or enzymes, particularly in the context of neurological disorders.

Case Study 1: Metabolite Identification

A study focused on the synthesis and identification of metabolites related to piperidine derivatives utilized HPLC-MS/MS techniques to analyze biotransformation products in biological samples. This research underscores the importance of understanding metabolic pathways for evaluating pharmacokinetics.

Case Study 2: Therapeutic Applications

Research has indicated that compounds structurally similar to this compound may exhibit therapeutic effects on conditions such as anxiety disorders and neurodegenerative diseases due to their interactions with neurotransmitter systems.

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Oxan-4-yl)methyl]piperidine hydrochloride is unique due to its specific combination of the tetrahydropyran and piperidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

4-[(Oxan-4-yl)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H19ClN2O
  • Molecular Weight : 220.74 g/mol
  • CAS Number : 1864060-26-3

The compound features a piperidine ring substituted with an oxan-4-yl group, which is hypothesized to enhance its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Receptor Binding : It may bind to neurotransmitter receptors, particularly nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as acetylcholinesterase (AChE) and urease, which can impact metabolic pathways and bacterial growth .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.025 mg/mL
Salmonella typhi0.050 mg/mL

This suggests its potential as a therapeutic agent for bacterial infections.

Antifungal Activity

In vitro tests have demonstrated antifungal properties against specific fungi. The compound's structure allows it to penetrate fungal cell walls effectively, leading to growth inhibition .

Case Studies on Therapeutic Potential

Several studies have explored the therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Investigated the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Results indicated significant activity, especially against Staphylococcus aureus and Escherichia coli.
  • Therapeutic Potential in Cancer Research :
    • Similar compounds have shown promise in inducing apoptosis in cancer cells through receptor-mediated pathways.
    • Mechanistic studies suggest that these compounds may serve as potential anticancer agents by modulating cellular pathways involved in tumor growth .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Piperidine derivatives and oxane intermediates.
  • Reagents : Common reagents include hydroxylamine hydrochloride and various alkyl halides.
  • Process : The synthesis includes nucleophilic substitution reactions under controlled conditions to optimize yield and purity.

Q & A

Q. What synthetic routes are recommended for 4-[(Oxan-4-yl)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, oxan-4-ylmethyl groups can be introduced to piperidine scaffolds using oxan-4-ylmethyl halides under alkaline conditions (e.g., triethylamine in dichloromethane) . Optimization involves:

  • Stoichiometric control : Maintain a 1:1.2 molar ratio of piperidine to oxan-4-ylmethyl halide to minimize side products.
  • Temperature : Reactions often proceed at 0–25°C to balance reactivity and selectivity.
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) for ≥95% purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., oxan-4-ylmethyl protons at δ 3.3–3.7 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 230.1654 for C12_{12}H22_{22}ClNO2_2) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .

Q. What stability considerations are critical for handling and storage?

Methodological Answer:

  • Storage : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation .
  • Handling : Avoid prolonged exposure to humidity (>60% RH) or acidic/basic conditions, which may degrade the piperidine-oxan-4-ylmethyl bond .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states for functionalizing the piperidine core. For example:

  • Reaction Barrier Analysis : Identify low-energy pathways for oxan-4-ylmethyl group introduction via SN2 mechanisms .
  • Solvent Effects : Simulate solvent polarity (e.g., dichloromethane vs. DMF) to optimize reaction rates and selectivity .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. How should discrepancies in bioactivity data across studies be resolved?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to minimize variability .
  • Metabolite Screening : Use LC-MS/MS to detect active metabolites (e.g., N-oxides or hydrolyzed products) that may explain conflicting bioactivity .
  • Environmental Factors : Test compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C) to rule out degradation artifacts .

Q. What strategies ensure stereochemical integrity during scaled-up synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) to maintain enantiomeric excess (>99% ee) in stereosensitive reactions .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect chiral impurities in real-time .
  • Reactor Design : Opt for continuous-flow reactors with controlled residence times to minimize racemization during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Oxan-4-yl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(Oxan-4-yl)methyl]piperidine hydrochloride

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